
3-Acetyl-5-fluorobenzonitrile
Vue d'ensemble
Description
3-Acetyl-5-fluorobenzonitrile is a chemical compound that is widely used in scientific research applications. It is a derivative of benzene and has a molecular formula of C9H6FNO. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-fluorobenzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various biological processes. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Acetyl-5-fluorobenzonitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-viral activity against influenza A virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Acetyl-5-fluorobenzonitrile in lab experiments include its high purity, easy synthesis method, and potential applications in various fields. However, its limitations include its potential toxicity and limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 3-Acetyl-5-fluorobenzonitrile. These include:
1. Further investigation of its mechanism of action and potential targets for drug development.
2. Development of more efficient synthesis methods to improve yield and reduce toxicity.
3. Investigation of its potential applications in other fields, such as materials science and nanotechnology.
4. Development of novel drug formulations to improve its bioavailability and efficacy.
5. Investigation of its potential side effects and toxicity in animal models and human clinical trials.
Conclusion:
In conclusion, 3-Acetyl-5-fluorobenzonitrile is a chemical compound with unique properties and potential applications in various fields. Its synthesis method is simple and efficient, and it has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. However, further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
3-Acetyl-5-fluorobenzonitrile is widely used in scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It is used as a building block for the synthesis of various pharmaceuticals and biologically active compounds. This compound has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. It has also been used in the development of novel drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
105515-21-7 |
|---|---|
Nom du produit |
3-Acetyl-5-fluorobenzonitrile |
Formule moléculaire |
C9H6FNO |
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
3-acetyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |
Clé InChI |
NVTOIWPMCLKTFC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)F |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)C#N)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)
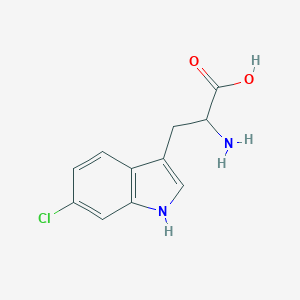
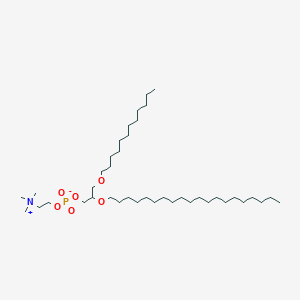





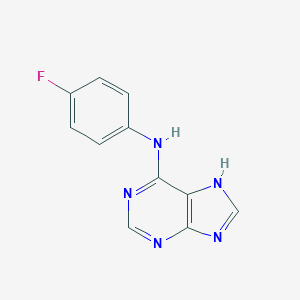
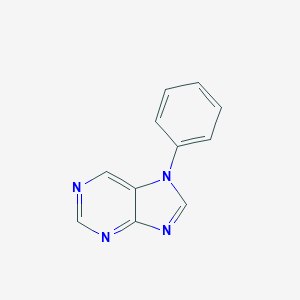

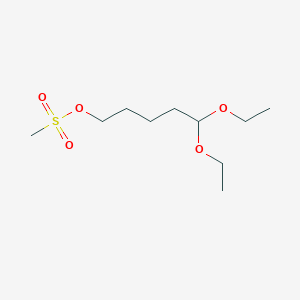
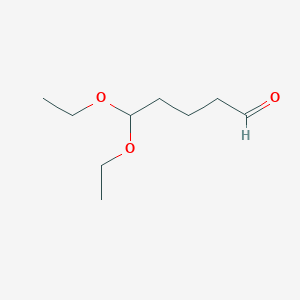
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)